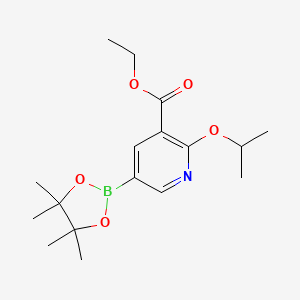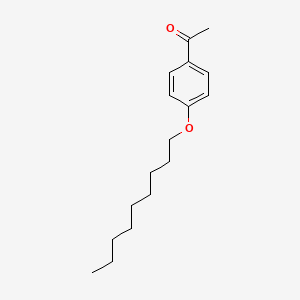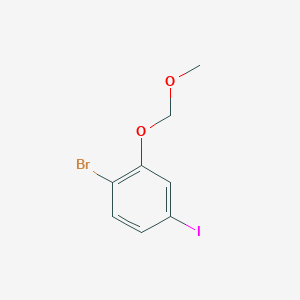
3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione is a derivative of itaconic acid, which is known for its versatile bioactivities. This compound is primarily produced by the lichen Usnea sp. and is characterized by its unique structure that includes a hydroxyhexadecyl chain and a furanone ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione typically involves the biosynthesis of its precursor, α-(15-hydroxyhexadecyl)itaconic acid, from acyl-CoA and oxaloacetic acid. This process is facilitated by modifying enzymes such as hydroxylase and dehydratase .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: The furanone ring can be reduced to a dihydrofuranone.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced furanones, and substituted furanones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Industry: Used in the production of biobased polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. The vinylidene group in its structure is believed to play a crucial role in its bioactivity. It can inhibit enzymes such as methylisocitrate lyase and isocitrate lyase, which are involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
α-(15-Hydroxyhexadecyl)itaconic acid: A precursor to 3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione.
Deoxysporothric acid: Another itaconic acid derivative produced by lichens.
Sporothric acid: Similar in structure but with different functional groups.
Uniqueness
This compound is unique due to its specific hydroxyhexadecyl chain and furanone ring, which confer distinct bioactivities and chemical properties compared to other itaconic acid derivatives .
Propriétés
Numéro CAS |
62722-99-0 |
|---|---|
Formule moléculaire |
C21H36O4 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
3-(15-hydroxyhexadecyl)-4-methylfuran-2,5-dione |
InChI |
InChI=1S/C21H36O4/c1-17(22)15-13-11-9-7-5-3-4-6-8-10-12-14-16-19-18(2)20(23)25-21(19)24/h17,22H,3-16H2,1-2H3 |
Clé InChI |
LQHWACDOMXJHRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC1=O)CCCCCCCCCCCCCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)


![2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B13987760.png)

![(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B13987773.png)
![6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole](/img/structure/B13987775.png)

![N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide](/img/structure/B13987784.png)


